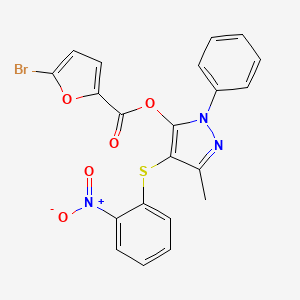

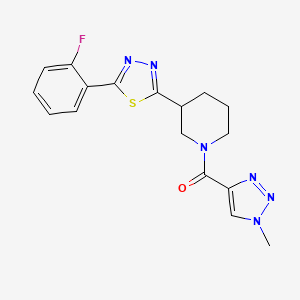

![molecular formula C19H24N2O2S B2969292 1-乙基-4-({4'-甲基-[1,1'-联苯]-4-基}磺酰基)哌嗪 CAS No. 670272-19-2](/img/structure/B2969292.png)

1-乙基-4-({4'-甲基-[1,1'-联苯]-4-基}磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

抗菌剂

8-烷基和 8-乙烯基-5,8-二氢-5-氧代-2-(1-哌嗪基)吡啶并(2,3-d)嘧啶-6-羧酸等衍生物的合成表现出显着的抗菌活性,特别是对革兰氏阴性菌,包括铜绿假单胞菌。这展示了哌嗪衍生物在开发新型抗菌化合物中的潜力 (Matsumoto & Minami, 1975)。

腺苷 A2B 受体拮抗剂

1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤已被设计和表征,表现出亚纳摩尔亲和力和作为 A2B 拮抗剂的高选择性。这项研究指出了腺苷 A2B 受体影响的疾病中的治疗潜力,例如炎症和癌症 (Borrmann et al., 2009)。

代谢途径识别

对 Lu AA21004 等新型抗抑郁药的氧化代谢的研究确定了参与其生物转化的关键酶。了解此类化合物的代谢途径可以为更安全、更有效的治疗用途提供信息 (Hvenegaard et al., 2012)。

分析化学应用

液相色谱分析衍生化中新型磺酸试剂的开发,例如 2-(2-萘氧基)乙基 2-[1-(4-苄基)-哌嗪基]乙烷磺酸盐,强调了哌嗪衍生物在提高分析方法检测灵敏度中的作用 (Wu et al., 1997)。

抗疟疾剂

具有抗疟疾活性的活性 (2R,3S)-4-(芳基甲基)-1-(4-苯基-3-氨基-2-羟基丁基)-哌嗪衍生物和非活性衍生物的晶体结构突出了特定结构元素对提高其功效的重要性,为新型抗疟疾药物的设计提供了见解 (Cunico et al., 2009)。

未来方向

The future directions for “1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, new bis-formazans and bis(5,6-dihydro-1,2,4,5-tetrazin-1-ium) diperchlorates have been synthesized as potential precursors to symmetrical bis-verdazyl radicals .

作用机制

Target of Action

The primary target of 1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine is the GABA receptor . The GABA receptor is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with the GABA receptor affects the GABAergic neurotransmission pathway. This pathway is responsible for inhibitory neurotransmission in the central nervous system. The compound’s action on this pathway can lead to changes in neuronal excitability and neurotransmission .

Result of Action

The molecular and cellular effects of 1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine’s action include the hyperpolarization of nerve endings and the subsequent paralysis of the worm . This indicates that the compound may have potential use in the treatment of parasitic worm infections.

属性

IUPAC Name |

1-ethyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-3-20-12-14-21(15-13-20)24(22,23)19-10-8-18(9-11-19)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOOPEDJLUIBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

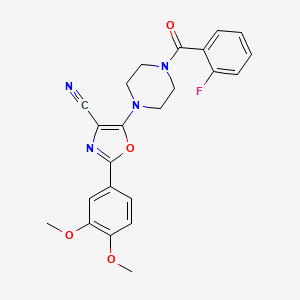

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)

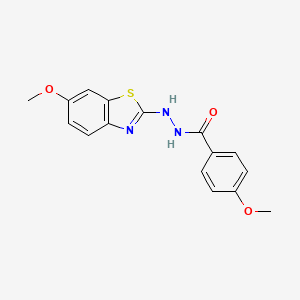

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

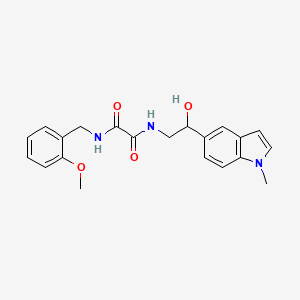

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)